4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione
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Overview
Description
4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione is a chemical compound with a unique structure that includes a piperidine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione typically involves the reaction of 4-methylpiperidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the methyl group.
4-Methylpiperidine: Lacks the trifluoromethyl group.
4,4-Difluoropiperidine: Contains two fluorine atoms instead of a trifluoromethyl group.
Uniqueness
4-Methyl-4-(trifluoromethyl)piperidine-2,6-dione is unique due to the presence of both a methyl and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8F3NO2 |
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Molecular Weight |
195.14 g/mol |
IUPAC Name |
4-methyl-4-(trifluoromethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C7H8F3NO2/c1-6(7(8,9)10)2-4(12)11-5(13)3-6/h2-3H2,1H3,(H,11,12,13) |
InChI Key |
FRLTYLILTSSWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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